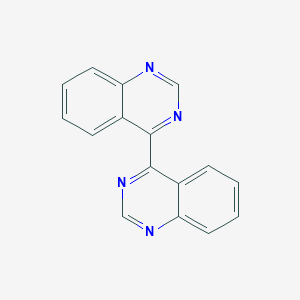![molecular formula C17H16N2O5 B5847827 Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate](/img/structure/B5847827.png)
Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a nitro group, a carbamoyl group, and a methyl ester group attached to a benzoate ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate typically involves the reaction of 3-amino-5-nitrobenzoic acid with 2,5-dimethylphenyl isocyanate in the presence of a suitable solvent such as dichloromethane. The reaction is carried out under reflux conditions, and the resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or alcohols, suitable solvents like ethanol or methanol.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-aminobenzoate.
Substitution: Corresponding amides or alcohol derivatives.
Hydrolysis: 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoic acid.
Scientific Research Applications
Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the carbamoyl group can form hydrogen bonds with target proteins, influencing their activity and function. The ester group may also undergo hydrolysis, releasing the active carboxylic acid derivative that can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[(2,5-dimethylphenyl)(methyl)carbamoyl]propanoate
- Methyl 3-[(2,5-dimethylphenyl)carbamoyl]pyrazine-2-carboxylate
Uniqueness
Methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate is unique due to the presence of both a nitro group and a carbamoyl group on the benzoate ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
methyl 3-[(2,5-dimethylphenyl)carbamoyl]-5-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-10-4-5-11(2)15(6-10)18-16(20)12-7-13(17(21)24-3)9-14(8-12)19(22)23/h4-9H,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNMJBQOWBUEMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({4-[(3-fluorobenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5847748.png)

![1-[(3-chlorophenyl)methoxy]-2-[(E)-2-nitroethenyl]benzene](/img/structure/B5847759.png)
![8-methoxy-2-(2-methoxyphenyl)-1,3-dimethylcyclohepta[c]pyrrol-4(2H)-one](/img/structure/B5847772.png)


![[5-Amino-3-(furan-2-yl)-1,2,4-triazol-1-yl]-(2,4-dichlorophenyl)methanone](/img/structure/B5847792.png)

![5-[1,2-dimethyl-6-(trifluoromethyl)-4(1H)-pyridinylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5847804.png)
![methyl 2-[(4-cyclohexyl-4-methylpentanoyl)amino]benzoate](/img/structure/B5847821.png)
![1-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]thio}acetone](/img/structure/B5847833.png)
![N-methyl-N-{4-[(1-phenyl-1H-tetrazol-5-yl)methoxy]phenyl}acetamide](/img/structure/B5847834.png)

